molecular formula C5H9NO2 B14741657 2-Nitro-1-pentene CAS No. 2783-13-3

2-Nitro-1-pentene

Cat. No.: B14741657
CAS No.: 2783-13-3
M. Wt: 115.13 g/mol
InChI Key: BOQKCKDTDKYESC-UHFFFAOYSA-N
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Description

2-Nitro-1-pentene is an organic compound with the molecular formula C5H9NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-1-pentene can be synthesized through several methods. One common approach involves the nitration of 1-pentene using nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the nitroalkene.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically result in the formation of carboxylic acids or other oxidized products.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or acetic acid as solvents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1-pentene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving nitroalkene reactivity and its effects on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-pentene involves its reactivity due to the presence of the nitro group and the double bond. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The double bond can participate in addition reactions, further increasing its reactivity. These properties make this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    2-Nitropropene: Another nitroalkene with similar reactivity but a shorter carbon chain.

    2-Nitro-2-butene: Similar structure but with a different position of the nitro group and double bond.

    1-Nitro-1-pentene: Isomer of 2-Nitro-1-pentene with the nitro group at a different position.

Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity patterns compared to its isomers and other nitroalkenes. Its longer carbon chain compared to 2-Nitropropene and 2-Nitro-2-butene offers different steric and electronic properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

2783-13-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-nitropent-1-ene

InChI

InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h2-4H2,1H3

InChI Key

BOQKCKDTDKYESC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)[N+](=O)[O-]

Origin of Product

United States

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